molecular formula C27H30BrNO7 B11220306 Diethyl 4-(5-bromo-2-methoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(5-bromo-2-methoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11220306
M. Wt: 560.4 g/mol
InChI Key: JWXZISCIDNYSPD-UHFFFAOYSA-N
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Description

3,5-Diethyl 4-(5-bromo-2-methoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, methoxy, and carboxylate groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl 4-(5-bromo-2-methoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the following steps:

    Condensation Reaction: Ethyl acetoacetate, an aldehyde (such as 5-bromo-2-methoxybenzaldehyde), and ammonium acetate are reacted together.

    Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.

    Esterification: The final step involves esterification to introduce the carboxylate groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and optimized conditions to ensure high yield and purity. The reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl 4-(5-bromo-2-methoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Reduced forms of the original compound with modified functional groups.

    Substitution: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

3,5-Diethyl 4-(5-bromo-2-methoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive dihydropyridines.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3,5-diethyl 4-(5-bromo-2-methoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with similar structural features and pharmacological properties.

Uniqueness

3,5-Diethyl 4-(5-bromo-2-methoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other dihydropyridines. Its bromine and methoxy groups, in particular, may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C27H30BrNO7

Molecular Weight

560.4 g/mol

IUPAC Name

diethyl 4-(5-bromo-2-methoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H30BrNO7/c1-6-35-26(30)20-15-29(14-17-8-10-23(33-4)24(12-17)34-5)16-21(27(31)36-7-2)25(20)19-13-18(28)9-11-22(19)32-3/h8-13,15-16,25H,6-7,14H2,1-5H3

InChI Key

JWXZISCIDNYSPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=C(C=CC(=C2)Br)OC)C(=O)OCC)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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